GSK 690 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

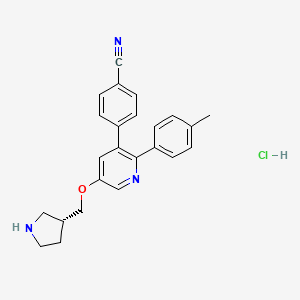

4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTSJYXXWZFXNJ-FSRHSHDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK690693 hydrochloride is a potent, ATP-competitive, small molecule inhibitor that demonstrates high affinity for all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] By targeting a critical node in the PI3K/Akt/mTOR signaling pathway, GSK690693 effectively modulates fundamental cellular processes including proliferation, survival, and metabolism.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of GSK690693, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with key signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on Akt inhibition.

Core Mechanism of Action: Pan-Akt Inhibition

GSK690693 functions as a pan-Akt inhibitor, competitively binding to the ATP-binding pocket of Akt1, Akt2, and Akt3.[1][3] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby attenuating the pro-survival and pro-proliferative signals propagated by the PI3K/Akt/mTOR pathway.[4][5] Crystallographic and biochemical analyses have confirmed that GSK690693's interaction with the Akt enzymes is reversible and time-dependent.[1]

The activation of Akt is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, it is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[2] GSK690693 directly interferes with the catalytic activity of the activated Akt enzyme.

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Quantitative Inhibition Profile

GSK690693 exhibits low nanomolar potency against the Akt isoforms. Its selectivity has been profiled against a broad panel of kinases, revealing a primary affinity for the AGC kinase family, to which Akt belongs.

Table 1: In Vitro Inhibitory Activity of GSK690693 against Akt Isoforms

| Target | IC50 (nmol/L) | Apparent Ki* (nmol/L) |

| Akt1 | 2[1][3][6] | 1[1] |

| Akt2 | 13[1][3][6] | 4[1] |

| Akt3 | 9[1][3][6] | 12[1] |

Data derived from in vitro kinase assays.

Table 2: Selectivity Profile of GSK690693 against Other Kinases (IC50 < 100 nmol/L)

| Kinase Family | Kinase | IC50 (nmol/L) |

| AGC | PKA | 24[6] |

| AGC | PrkX | 5[6] |

| AGC | PKC isozymes | 2-21[6] |

| CAMK | AMPK | 50[6] |

| CAMK | DAPK3 | 81[6] |

| STE | PAK4 | 10[6] |

| STE | PAK5 | 52[6] |

| STE | PAK6 | 6[6] |

Data compiled from a panel of over 250 human protein kinases.[1]

Cellular Activity and Downstream Effects

In cellular assays, GSK690693 effectively inhibits the phosphorylation of key Akt substrates. This leads to a dose-dependent reduction in cell proliferation and an induction of apoptosis in various cancer cell lines.

Table 3: Cellular IC50 Values for Inhibition of GSK3β Phosphorylation

| Cell Line | Tumor Type | IC50 (nmol/L) |

| Various | Tumor Cells | 43 - 150[1] |

Measured by ELISA for phosphorylated GSK3β (Ser9).[1]

Table 4: Anti-proliferative Activity of GSK690693 in Cancer Cell Lines

| Cell Line | Tumor Type | IC50 (nmol/L) |

| T47D | Breast Carcinoma | 72[6] |

| ZR-75-1 | Breast Carcinoma | 79[6] |

| BT474 | Breast Carcinoma | 86[6] |

| HCC1954 | Breast Carcinoma | 119[6] |

| MDA-MB-453 | Breast Carcinoma | 975[6] |

| LNCaP | Prostate Carcinoma | 147[6] |

| COG-LL-317 | T-cell ALL | 6.5[2] |

Determined by cell viability assays after 96 hours of exposure.[2][6]

The inhibition of Akt by GSK690693 also leads to the suppression of phosphorylation of other downstream targets, including FKHR/FKHRL1, p70S6K, and PRAS40.[1][6] This broad impact on the Akt signaling cascade underscores its potential as an anti-cancer agent.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of GSK690693 is as follows:

-

Enzyme Preparation: Recombinant, full-length human Akt1, Akt2, and Akt3 are expressed in a baculovirus system and purified.[1][6]

-

Enzyme Activation: The purified Akt enzymes are activated by incubation with purified PDK1 and MK2 to achieve phosphorylation at Thr308 and Ser473, respectively.[1][6]

-

Inhibitor Incubation: Activated Akt enzymes are pre-incubated with varying concentrations of GSK690693 for 30 minutes at room temperature to allow for time-dependent inhibition.[1][6]

-

Kinase Reaction: The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

The anti-proliferative effects of GSK690693 are typically assessed using the following protocol:

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of GSK690693 (e.g., from 1 nM to 10 µM) for a specified duration, typically 96 hours.[2]

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Clinical and In Vivo Studies

GSK690693 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[2][7] These studies have demonstrated that the compound is generally well-tolerated and exhibits predictable pharmacokinetics.[7] A notable pharmacodynamic effect observed is a transient, dose-dependent increase in blood glucose levels, which is consistent with the role of Akt in glucose metabolism.[7] In vivo studies using tumor xenograft models in mice have shown that GSK690693 can inhibit the phosphorylation of Akt substrates and reduce tumor growth.[1][4]

Conclusion

GSK690693 hydrochloride is a well-characterized, potent, and selective pan-Akt inhibitor. Its mechanism of action, centered on the ATP-competitive inhibition of all three Akt isoforms, leads to the suppression of the PI3K/Akt/mTOR signaling pathway. This results in reduced cell proliferation and increased apoptosis in a variety of cancer cell models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic targeting of the Akt pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Pan-Akt Inhibitor GSK690693

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK690693, a potent, ATP-competitive pan-Akt inhibitor. It details the inhibitor's mechanism of action, quantitative biochemical and cellular data, and standardized experimental protocols for its evaluation.

Core Mechanism of Action

GSK690693 is an aminofurazan-derived small molecule that functions as a highly potent, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to the ATP-binding pocket of the Akt kinase domain, GSK690693 blocks the phosphorylation of downstream substrates.[4] This inhibition disrupts the PI3K/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, metabolism, and apoptosis.[3][5][6] The disruption of this pro-survival pathway ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[1][3][4]

While highly selective for Akt isoforms compared to most other kinase families, GSK690693 does exhibit inhibitory activity against other members of the AGC kinase family, including PKA and PKC, as well as kinases in the CAMK and STE families.[1][4][7]

Quantitative Data Summary

The following tables summarize the inhibitory potency and cellular effects of GSK690693.

Table 1: Enzymatic Activity against Akt Isoforms

| Target | Assay Type | IC₅₀ (nM) | Apparent Kᵢ* (nM) |

| Akt1 | Cell-free Kinase Assay | 2[1][7][8] | 1[1] |

| Akt2 | Cell-free Kinase Assay | 13[1][7][8] | 4[1] |

| Akt3 | Cell-free Kinase Assay | 9[1][7][8] | 12[1] |

| Note: Kᵢ values are for full-length Akt. |

Table 2: Inhibitory Activity against Other Kinases

| Kinase Family | Target | IC₅₀ (nM) |

| AGC | PrkX | 5[4][7] |

| AGC | PKC isozymes | 2 - 21[4][7] |

| AGC | PKA | 24[4][7] |

| CAMK | AMPK | 50[4][7] |

| CAMK | DAPK3 | 81[4][7] |

| STE | PAK6 | 6[4][7] |

| STE | PAK4 | 10[4][7] |

| STE | PAK5 | 52[4][7] |

Table 3: Cellular Antiproliferative Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | 6.5[5] |

| LNCaP | Prostate Carcinoma | 20 - 147[7] |

| BT474 | Breast Carcinoma | 50 - 86[7][8] |

| T47D | Breast Carcinoma | 72[4][7] |

| ZR-75-1 | Breast Carcinoma | 79[4][7] |

| HCC1954 | Breast Carcinoma | 119[4][7] |

| MDA-MB-453 | Breast Carcinoma | 975[4][7] |

| Note: IC₅₀ values for inhibition of GSK3β phosphorylation in various tumor cells range from 43 to 150 nM.[1][7] |

Experimental Protocols

Detailed methodologies for key assays are provided below. For all in vitro studies, GSK690693 is typically dissolved in DMSO to create a 10 mmol/L stock solution before further dilution.[1]

In Vitro Kinase Assay

This protocol determines the direct inhibitory effect of GSK690693 on purified Akt enzymes.

-

Enzyme Preparation : Use His-tagged full-length Akt1, 2, or 3 expressed and purified from a baculovirus system.[7]

-

Enzyme Activation : Activate the purified Akt enzymes using purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).[7]

-

Inhibitor Pre-incubation : To measure time-dependent inhibition, incubate the activated Akt enzymes (5-15 nM) with various concentrations of GSK690693 at room temperature for 30 minutes.[7]

-

Reaction Initiation : Start the kinase reaction by adding the substrate mixture. The final reaction should contain:

-

Reaction Incubation & Termination : Incubate the reaction at room temperature for 45 minutes. Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[7]

-

Quantification : Allow beads to settle for at least 5 hours. Quantify product formation (phosphorylated substrate) using a Viewlux Imager or similar scintillation counter.[7]

-

Data Analysis : Calculate IC₅₀ values by fitting the dose-response data to a standard sigmoidal curve.

Cellular Phospho-Substrate Analysis (ELISA)

This assay measures the inhibition of Akt activity within cells by quantifying the phosphorylation of a downstream target like GSK3β.

-

Cell Culture : Plate tumor cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat cells with GSK690693 at various concentrations for 1 hour.[1]

-

Cell Lysis : Lyse the cells to release cellular proteins.

-

ELISA Protocol :

-

Coat the ELISA plate with a capture antibody (e.g., anti-GSK3β antibody).[1]

-

Add cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.

-

Wash the plate to remove unbound material.

-

Add a detection antibody that recognizes the phosphorylated form of the target (e.g., anti-phospho-GSK3α/β antibody).[1]

-

Wash the plate again.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme's substrate to produce a detectable signal.

-

-

Data Acquisition : Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Analysis : Determine IC₅₀ values by plotting the signal against the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol assesses the antiproliferative effects of GSK690693.

-

Cell Plating : Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.[7]

-

Compound Treatment : Treat cells with a serial dilution of GSK690693 (e.g., from 30 µM to 1.5 nM) and incubate for 72 hours.[7]

-

Reagent Addition : Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume equal to the culture medium volume).

-

Incubation : Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition : Measure luminescence using a plate reader.

-

Data Analysis : Calculate IC₅₀ values from the dose-response curve, representing the concentration at which cell proliferation is inhibited by 50%.[7]

Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the induction of apoptosis by GSK690693.

-

Cell Treatment : Culture cells and treat with GSK690693 at desired concentrations (e.g., >100 nM) for 24-48 hours.[7][8][9]

-

Cell Collection : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[9]

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis : Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of GSK690693 in a living model.

-

Animal Model : Use immune-compromised mice (e.g., SCID or nude mice).[1][5]

-

Tumor Implantation : Subcutaneously implant human tumor cells (e.g., BT474, SKOV-3, LNCaP) to establish xenografts.[1][4]

-

Treatment : Once tumors are established, randomize mice into treatment and control (vehicle) groups. Administer GSK690693 daily via intraperitoneal (i.p.) injection (e.g., at 30 mg/kg/day).[1][5]

-

Efficacy Monitoring : Measure tumor volumes regularly (e.g., 2-3 times per week) with calipers. Monitor animal body weight and general health.

-

Pharmacodynamic Analysis : At the end of the study (or at specific time points), collect tumors to analyze the phosphorylation state of Akt substrates (e.g., GSK3β) by ELISA or Western blot to confirm target engagement in vivo.[1][7]

-

Data Analysis : Compare the tumor growth rates between the treated and control groups to determine antitumor activity.[1]

Summary of In Vivo Antitumor Activity

Daily administration of GSK690693 has demonstrated significant antitumor activity in mice bearing established human tumor xenografts.[1] It potently inhibits the growth of SKOV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts, achieving maximal tumor growth inhibition of 58% to 75% at a dose of 30 mg/kg/day.[4][8] The inhibitor is effective regardless of the specific mechanism of Akt activation within the tumor.[1][10] Consistent with its mechanism, treatment results in an acute and transient increase in blood glucose, which returns to baseline within 8-10 hours post-administration.[7][8] Pharmacodynamic studies confirm that GSK690693 administration leads to a dose- and time-dependent reduction in the phosphorylation of Akt substrates in tumor tissues in vivo.[1][7] These preclinical results supported the evaluation of GSK690693 in Phase I clinical trials for cancer patients.[1][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Facebook [cancer.gov]

- 4. apexbt.com [apexbt.com]

- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell apoptosis assay [bio-protocol.org]

- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to GSK 690 Hydrochloride: A Reversible Lysine-Specific Demethylase 1 (LSD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 690 Hydrochloride is a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). As a flavin-dependent monoamine oxidase, LSD1 is implicated in the regulation of gene expression across various cellular processes, and its dysregulation has been linked to the pathogenesis of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key signaling pathways. The hydrochloride salt form of GSK 690 is often utilized due to its enhanced water solubility and stability compared to the free base, while exhibiting comparable biological activity.[1]

Core Properties and Mechanism of Action

This compound is a reversible, mechanism-based inhibitor of LSD1.[2] It exerts its inhibitory effect by competing with the histone substrate for binding to the active site of the LSD1 enzyme. This inhibition leads to an increase in the methylation status of H3K4 (specifically H3K4me1 and H3K4me2), which are generally associated with active gene transcription. By preventing the demethylation of these marks, GSK 690 can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.

The inhibition of LSD1 by GSK 690 has been shown to be highly selective.[2] While detailed selectivity profiling data against a broad panel of other histone demethylases and monoamine oxidases is not extensively published in the public domain, its high potency against LSD1 suggests a favorable selectivity window.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its free base, GSK 690.

Table 1: Biochemical Activity of GSK 690

| Parameter | Value | Description | Reference |

| IC50 | 37 nM | Half-maximal inhibitory concentration in a biochemical assay against purified LSD1 enzyme. | [1] |

| Kd | 9 nM | Dissociation constant, indicating the binding affinity of GSK 690 to the LSD1 enzyme. | [1] |

Table 2: Cellular Activity of GSK 690

| Cell Line | Cancer Type | Parameter | Value | Experimental Context | Reference |

| MV4-11 | Acute Myeloid Leukemia | EC50 | 0.36 µM | Antiproliferative activity. | [2] |

| Molm-13 | Acute Myeloid Leukemia | EC50 | 3.4 µM | Antiproliferative activity. | [2] |

| MDA-MB-231 | Breast Cancer | EC50 | 5.6 µM | Antiproliferative activity. | [2] |

| MCF-7 | Breast Cancer | EC50 | 3.6 µM | Antiproliferative activity. | [2] |

| RD | Rhabdomyosarcoma | - | 1 µM | Used in combination with JNJ-26481585 to induce caspase-dependent cell death. | [1] |

| RH30 | Rhabdomyosarcoma | - | 10 µM | Used in combination with JNJ-26481585 to induce caspase-dependent cell death. | [1] |

Signaling Pathways

LSD1 is a critical regulator of several signaling pathways implicated in cancer. Inhibition of LSD1 by this compound can therefore have significant downstream effects on cellular function. Two of the key pathways affected are the PI3K/AKT/mTOR and mTOR signaling pathways.

LSD1 and the PI3K/AKT/mTOR Signaling Pathway

LSD1 can activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting LSD1, GSK 690 can lead to the downregulation of this pathway, contributing to its anti-cancer effects.

LSD1 and mTOR Signaling in Autophagy

LSD1 has been identified as a negative regulator of autophagy through its influence on the mTOR signaling pathway. Inhibition of LSD1 can lead to the suppression of mTOR signaling, thereby promoting autophagy, a cellular process that can have both pro-survival and pro-death roles depending on the context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

LSD1 Biochemical Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the biochemical inhibition of LSD1.

References

The Biological Activity of GSK690693 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3). The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, growth, and metabolism. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention. GSK690693 has been extensively evaluated in preclinical studies for its ability to inhibit tumor cell proliferation and induce apoptosis, demonstrating its potential as an anticancer agent. This guide provides a comprehensive overview of the biological activity of GSK690693 in cancer cells, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

GSK690693 exerts its biological effects by directly inhibiting the kinase activity of Akt. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of Akt1, Akt2, and Akt3, preventing the phosphorylation of downstream substrates.[1] This blockade leads to the inhibition of major signaling cascades that promote cell survival and proliferation.[2]

Key downstream effects of Akt inhibition by GSK690693 include:

-

Reduced Phosphorylation of GSK3β : Inhibition of Akt prevents the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key regulator of metabolism and cell cycle.[3]

-

Activation of FOXO Transcription Factors : In the absence of Akt-mediated phosphorylation, Forkhead box O (FOXO) transcription factors (e.g., FOXO1, FOXO3a) translocate to the nucleus, where they can upregulate the expression of genes involved in apoptosis and cell cycle arrest.[4][5]

-

Inhibition of mTORC1 Signaling : Akt is a key upstream activator of the mammalian target of rapamycin complex 1 (mTORC1). Inhibition of Akt leads to reduced phosphorylation of mTORC1 substrates like PRAS40 and p70S6K, resulting in decreased protein synthesis and cell growth.[3][6]

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by GSK690693.

Quantitative Data on Biological Activity

The potency of GSK690693 has been quantified through enzymatic assays and cellular proliferation assays across a wide range of cancer cell lines.

Table 1: Enzymatic Inhibition of Akt Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) of GSK690693 against the three purified Akt kinase isoforms.

| Target | IC50 (nM) | Assay Description |

| Akt1 | 2 | Cell-free kinase assay with purified full-length Akt1.[3][4] |

| Akt2 | 13 | Cell-free kinase assay with purified full-length Akt2.[3][4] |

| Akt3 | 9 | Cell-free kinase assay with purified full-length Akt3.[3][4] |

Table 2: Inhibition of Cell Proliferation in Cancer Cell Lines

This table presents the IC50 values for GSK690693-mediated inhibition of proliferation in various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 72[4] |

| ZR-75-1 | Breast Cancer | 79[4] |

| BT474 | Breast Cancer | 86[4] |

| HCC1954 | Breast Cancer | 119[4] |

| MDA-MB-453 | Breast Cancer | 975[4] |

| LNCaP | Prostate Cancer | 147[4] |

| PC-3 | Prostate Cancer | 15,500[7] |

| Multiple Lines | Acute Lymphoblastic Leukemia (ALL) | EC50 < 1000 (in 89% of lines)[8] |

Table 3: Cellular Inhibition of Akt Substrate Phosphorylation

This table shows the IC50 values for the inhibition of GSK3β phosphorylation in intact tumor cells, a key pharmacodynamic marker of Akt activity.

| Cell Line | Cancer Type | p-GSK3β IC50 (nM) |

| Multiple Lines | Various Cancers | 43 - 150[3][4] |

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the biological activity of kinase inhibitors like GSK690693. Below are methodologies for key experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment : Treat cells with a serial dilution of GSK690693 (e.g., from 30 µM to 1.5 nM) and a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][12]

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[12][13]

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-Proteins

This technique is used to detect changes in the phosphorylation state of Akt and its downstream substrates.

-

Cell Lysis : Treat cells with GSK690693 for the desired time (e.g., 1-5 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice at all times.[14]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE : Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[14]

-

Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can cause high background.[15]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and a loading control (e.g., Actin or Tubulin), diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane three times with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells and treat with GSK690693 (e.g., >100 nM) or vehicle control for a specified time (e.g., 24-48 hours) to induce apoptosis.[4]

-

Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing : Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17]

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Conclusion

GSK690693 is a well-characterized pan-Akt inhibitor that effectively suppresses the PI3K/Akt signaling pathway in cancer cells. It demonstrates low nanomolar potency against Akt isoforms and inhibits the proliferation of a broad range of cancer cell lines, particularly those with a hyperactivated Akt pathway. The induction of apoptosis is a key mechanism contributing to its antitumor activity. The protocols and data presented in this guide provide a robust framework for researchers to investigate the biological effects of GSK690693 and other Akt pathway inhibitors, facilitating further drug development and a deeper understanding of cancer cell biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

GSK690693: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3)[1][2][3]. The PI3K/Akt signaling pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, metabolism, and apoptosis[4][5]. Dysregulation of this pathway is a frequent event in human cancers, making Akt an attractive therapeutic target[4][5]. This technical guide provides an in-depth overview of the downstream signaling targets of GSK690693, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Mechanism of Action

GSK690693 exerts its biological effects by directly inhibiting the kinase activity of all three Akt isoforms[3][6]. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates[1]. While highly selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other members of the AGC kinase family, such as PKA and PKC, as well as some kinases from the CAMK and STE families at higher concentrations[1][6].

Quantitative Inhibition Data

The inhibitory potency of GSK690693 against various kinases has been determined through in vitro kinase assays. The following tables summarize the key IC50 values.

Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms

| Kinase | IC50 (nmol/L) |

| Akt1 | 2[1][3] |

| Akt2 | 13[1][3] |

| Akt3 | 9[1][3] |

Table 2: Inhibitory Activity of GSK690693 against Other Kinases

| Kinase Family | Kinase | IC50 (nmol/L) |

| AGC | PKA | 24[6][7] |

| AGC | PrkX | 5[6][7] |

| AGC | PKC isozymes | 2-21[6][7] |

| CAMK | AMPK | 50[6][7] |

| CAMK | DAPK3 | 81[6][7] |

| STE | PAK4 | 10[6][7] |

| STE | PAK5 | 52[6][7] |

| STE | PAK6 | 6[6][7] |

Table 3: Cellular Activity of GSK690693

| Cell Line | Assay | IC50 (nmol/L) |

| BT474 | GSK3β Phosphorylation | 138[3] |

| T47D | Proliferation | 72[6] |

| ZR-75-1 | Proliferation | 79[6] |

| BT474 | Proliferation | 86[6] |

| HCC1954 | Proliferation | 119[6] |

| LNCaP | Proliferation | 147[6] |

| MDA-MB-453 | Proliferation | 975[6] |

Downstream Signaling Pathways and Targets

Inhibition of Akt by GSK690693 leads to a cascade of downstream effects by preventing the phosphorylation and subsequent regulation of numerous substrate proteins. The primary and most well-characterized downstream targets are GSK3β, PRAS40, and FOXO transcription factors.

Inhibition of GSK3β Phosphorylation

Glycogen synthase kinase 3β (GSK3β) is a key downstream effector of Akt. Akt-mediated phosphorylation of GSK3β at Serine 9 (Ser9) inhibits its kinase activity[1][8][9]. By inhibiting Akt, GSK690693 prevents this phosphorylation, leading to the activation of GSK3β[10][11]. Activated GSK3β can then phosphorylate its own substrates, influencing processes like glycogen metabolism and β-catenin signaling[8][12].

Caption: GSK690693-mediated inhibition of Akt prevents GSK3β phosphorylation, leading to its activation.

Reduction of PRAS40 Phosphorylation

Proline-rich Akt substrate of 40 kDa (PRAS40) is a component of the mTORC1 complex and acts as an inhibitor of its activity[13][14]. Akt phosphorylates PRAS40 at Threonine 246 (Thr246), which leads to its dissociation from the mTORC1 complex and relieves the inhibition[13][15]. GSK690693 treatment prevents PRAS40 phosphorylation, thereby maintaining its inhibitory effect on mTORC1 and suppressing downstream signaling related to protein synthesis and cell growth[6][11].

Caption: GSK690693 prevents Akt-mediated phosphorylation of PRAS40, leading to sustained mTORC1 inhibition.

Modulation of FOXO Transcription Factor Activity

The Forkhead box O (FOXO) family of transcription factors are critical regulators of apoptosis, cell cycle arrest, and stress resistance[16][17]. Akt phosphorylates FOXO proteins (e.g., FOXO1, FOXO3a) at conserved residues, leading to their sequestration in the cytoplasm and preventing their transcriptional activity[17][18][19]. By inhibiting Akt, GSK690693 promotes the dephosphorylation and nuclear translocation of FOXO factors[1][4]. In the nucleus, FOXO proteins can then activate the transcription of target genes involved in apoptosis and cell cycle arrest[10][16].

Caption: GSK690693 promotes nuclear translocation and activation of FOXO transcription factors.

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the inhibitory activity of GSK690693 against Akt kinases.

Objective: To determine the IC50 value of GSK690693 for Akt1, Akt2, and Akt3.

Materials:

-

Recombinant human His-tagged full-length Akt1, Akt2, or Akt3[6][7].

-

Kinase reaction buffer.

-

ATP.

-

Biotinylated peptide substrate.

-

Streptavidin-coated plates.

-

Detection antibody (e.g., anti-phospho-substrate antibody).

-

Plate reader.

Procedure:

-

Activate the purified Akt enzymes by incubating with PDK1 and MK2 to achieve phosphorylation on Thr308 and Ser473, respectively[6][7].

-

Prepare a serial dilution of GSK690693 in DMSO and then dilute in kinase reaction buffer.

-

Add the activated Akt enzyme to the wells of a microtiter plate.

-

Add the different concentrations of GSK690693 to the wells and incubate for 30 minutes at room temperature[1][6].

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Incubate the reaction for a defined period (e.g., 45 minutes) at room temperature[1].

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Add the appropriate substrate for the enzyme and measure the signal using a plate reader.

-

Calculate the percent inhibition for each GSK690693 concentration and determine the IC50 value using a suitable curve-fitting software[1].

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis | The EMBO Journal [link.springer.com]

- 9. Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Proline-rich Akt Substrate of 40 kDa (PRAS40) Function by Mammalian Target of Rapamycin Complex 1 (mTORC1)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathological hypertrophy amelioration by PRAS40-mediated inhibition of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FOXO Transcription Factors: Their Clinical Significance and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic strategies targeting FOXO transcription factors [ouci.dntb.gov.ua]

- 19. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of GSK690693 Hydrochloride on Akt Isoforms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory potency of GSK690693 hydrochloride, a potent pan-Akt inhibitor, against the three Akt isoforms: Akt1, Akt2, and Akt3. The document outlines the quantitative inhibitory concentrations (IC50), details the experimental methodology used for their determination, and illustrates the pertinent cellular signaling pathway and experimental workflow.

Potency Against Akt Isoforms

GSK690693 hydrochloride demonstrates low nanomolar efficacy in inhibiting the kinase activity of all three Akt isoforms in cell-free assays. The compound is an ATP-competitive inhibitor, and its potency varies slightly among the isoforms.[1][2] The established IC50 values are summarized in the table below.

| Isoform | IC50 (nM) |

| Akt1 | 2[1][2][3][4] |

| Akt2 | 13[1][2][3][4] |

| Akt3 | 9[1][2][3][4] |

Experimental Protocol for IC50 Determination

The in vitro IC50 values were determined using a radioactive kinase assay designed to measure the phosphorylation of a peptide substrate by purified, activated Akt enzymes.

Enzyme Activation and Purification: His-tagged, full-length Akt1, Akt2, and Akt3 were expressed in a baculovirus system and subsequently purified.[3] The activation of these enzymes was achieved through phosphorylation by purified PDK1 at threonine 308 and by MK2 at serine 473.[3]

Kinase Reaction: The kinase assay was performed at room temperature. Activated Akt enzymes were pre-incubated with varying concentrations of GSK690693 for 30 minutes.[3] The enzymatic reaction was then initiated by the addition of the substrate mixture. The final reaction conditions were as follows:

-

Enzyme Concentration: 5 nM to 15 nM of Akt1, 2, or 3[3]

-

ATP: 2 µM total ATP, including 0.15 µCi/µL [γ-33P]ATP[3]

-

Peptide Substrate: 1 µM of Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide[3]

-

Buffer Composition: 25 mM MOPS (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, and 1 mM CHAPS[3]

Data Analysis: The amount of radiolabeled phosphate incorporated into the peptide substrate was quantified to determine the level of kinase activity. The IC50 values, representing the concentration of GSK690693 required to inhibit 50% of the kinase activity, were calculated by fitting the dose-response data to a suitable equation using software such as XLFit for Microsoft Excel.[3]

Visualizing the Molecular Interactions and Workflow

To further elucidate the context of GSK690693's mechanism of action and the experimental process, the following diagrams are provided.

Caption: Simplified Akt signaling pathway showing upstream activators and downstream effectors inhibited by GSK690693.

Caption: Experimental workflow for the in vitro determination of GSK690693 IC50 values against Akt isoforms.

Conclusion

GSK690693 hydrochloride is a highly potent, ATP-competitive inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range. The standardized in vitro kinase assay provides a robust method for quantifying its inhibitory activity. Understanding these values and the methodologies behind them is crucial for researchers in the fields of oncology, cell signaling, and drug discovery. The inappropriate activation of the Akt signaling pathway is a common feature in many human cancers, making inhibitors like GSK690693 valuable tools for both basic research and clinical investigation.[5]

References

Discovery and development of GSK 690 Hydrochloride

An In-depth Technical Guide to the Discovery and Development of GSK690693

Introduction

GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Developed by GlaxoSmithKline, it targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a key regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5][6] Dysregulation of the PI3K/Akt pathway is a frequent event in the development and progression of many human cancers, making Akt a highly attractive target for cancer therapy.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and preclinical and early clinical development of GSK690693.

Discovery and Synthesis

GSK690693 was identified through lead optimization studies of the aminofurazan chemical series.[2][7] The synthesis of GSK690693 has been described in detail, culminating in a compound with potent and selective inhibition of Akt kinases.[8] The chemical name for GSK690693 is 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol.[8] An X-ray co-crystal structure of GSK690693 with the kinase domain of Akt2 confirmed that it binds to the ATP binding pocket of the enzyme.[2][8]

Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[3][7] By binding to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signal transduction cascade that promotes cell survival and proliferation.[2][4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] While highly selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family (such as PKA and PKC), as well as some kinases in the CAMK and STE families.[7][9]

Pharmacological Profile

The pharmacological activity of GSK690693 has been characterized through various in vitro and in vivo studies.

Enzymatic Activity

The inhibitory activity of GSK690693 against Akt isoforms and other selected kinases is summarized in the table below.

| Kinase Target | IC50 (nM) | Apparent Ki* (nM) | Kinase Family |

| Akt1 | 2 | 1 | AGC |

| Akt2 | 13 | 4 | AGC |

| Akt3 | 9 | 12 | AGC |

| PKA | 24 | - | AGC |

| PrkX | 5 | - | AGC |

| PKCα | 21 | - | AGC |

| PKCβII | 16 | - | AGC |

| PKCθ | 2 | - | AGC |

| AMPK | 50 | - | CAMK |

| DAPK3 | 81 | - | CAMK |

| PAK4 | 10 | - | STE |

| PAK5 | 52 | - | STE |

| PAK6 | 6 | - | STE |

Data compiled from multiple sources.[3][7][9]

Cellular Activity

GSK690693 has demonstrated potent anti-proliferative activity in a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast | 72 |

| ZR-75-1 | Breast | 79 |

| BT474 | Breast | 86 |

| HCC1954 | Breast | 119 |

| MDA-MB-453 | Breast | 975 |

| LNCaP | Prostate | 147 |

Data compiled from multiple sources.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK690693 within the PI3K/Akt signaling pathway and a typical experimental workflow for its evaluation.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Caption: A generalized experimental workflow for the evaluation of GSK690693.

Preclinical Studies

In Vitro Studies

In cellular assays, GSK690693 effectively inhibited the phosphorylation of several downstream targets of Akt, including GSK3β, PRAS40, and FOXO transcription factors, in a dose-dependent manner.[2][7] The inhibition of these substrates confirms the on-target activity of the compound within the cellular context. Furthermore, treatment with GSK690693 led to the induction of apoptosis in sensitive cancer cell lines.[2][9]

In Vivo Studies

The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical models. In human tumor xenograft models, including those for breast, prostate, and ovarian cancers, daily administration of GSK690693 resulted in significant tumor growth inhibition.[2] The compound also showed efficacy in genetically engineered mouse models of cancer with hyperactivated Akt signaling.[5] Pharmacodynamic studies in these models confirmed that GSK690693 inhibited the phosphorylation of Akt substrates within the tumors.[5][7] A notable in vivo effect of GSK690693 is a transient, dose-dependent increase in blood glucose levels, which is consistent with the role of Akt2 in glucose metabolism.[9][10]

Clinical Development

Based on its promising preclinical profile, GSK690693 advanced into a Phase I clinical trial in patients with advanced solid tumors and lymphomas.[10] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous formulation of the compound.[10] The trial reported that GSK690693 was generally well-tolerated at the tested doses, with predictable pharmacokinetics.[10] Pharmacodynamic assessments in peripheral blood mononuclear cells showed a drug-related effect on the Akt pathway.[10] The observed transient hyperglycemia in some patients was consistent with preclinical findings.[10]

Experimental Protocols

In Vitro Kinase Assay

-

Enzyme and Substrate Preparation : Recombinant, purified, full-length Akt1, Akt2, or Akt3 enzymes were used.[7][9] A biotinylated peptide substrate was prepared.[9]

-

Reaction Mixture : The reaction was carried out in a buffer containing MgCl2, MOPS (pH 7.5), DTT, CHAPS, and KCl.[9] The mixture included the Akt enzyme, the peptide substrate, ATP, and [γ-33P]ATP.[9]

-

Inhibition Assay : GSK690693, dissolved in DMSO, was added to the reaction mixture at various concentrations.[7][9] The reaction was incubated at room temperature.[9]

-

Detection : The reaction was terminated by the addition of EDTA and scintillation proximity assay beads.[9] The amount of phosphorylated substrate was quantified using a suitable imager.[9]

-

Data Analysis : IC50 values were calculated by fitting the data to a dose-response curve.[7]

Cellular Phospho-GSK3β ELISA

-

Cell Culture and Treatment : Tumor cells were seeded in 96-well plates and treated with varying concentrations of GSK690693 for a specified duration (e.g., 1 hour).[7]

-

Cell Lysis : After treatment, the cells were lysed to extract cellular proteins.[7]

-

ELISA : An anti-GSK3β antibody was used for capture, and an anti-phospho-GSK3α/β (Ser9) antibody was used for detection.[7]

-

Data Analysis : The levels of phosphorylated GSK3β were determined, and IC50 values were calculated.[7]

In Vivo Tumor Xenograft Study

-

Animal Models : Immunodeficient mice (e.g., SCID or nude mice) were used.[7]

-

Tumor Implantation : Human tumor cells were implanted subcutaneously into the flanks of the mice.[7]

-

Treatment : Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. GSK690693 was formulated in a suitable vehicle (e.g., 5% dextrose) and administered, for example, once daily via intraperitoneal injection.[2][7]

-

Tumor Measurement : Tumor volume was measured regularly using calipers.[7]

-

Efficacy Evaluation : Anti-tumor activity was assessed by comparing the tumor growth in the treated groups to the control group.[7]

-

Pharmacodynamic Analysis : At the end of the study, tumors could be excised for analysis of target modulation (e.g., phosphorylation of Akt substrates) by immunohistochemistry or Western blotting.[2]

Conclusion

GSK690693 is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its development has provided valuable insights into the therapeutic potential of targeting the Akt signaling pathway. While challenges such as managing on-target effects like hyperglycemia remain, the discovery and characterization of GSK690693 represent a key advancement in the field of targeted cancer therapy. Further research and clinical evaluation are necessary to fully elucidate its therapeutic utility, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/AKT/mTOR Signaling Axis in Children with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

GSK690693: A Pan-Akt Inhibitor Driving Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its hyperactivation is a frequent occurrence in a wide array of human cancers, making it a prime target for therapeutic intervention.[5][6] GSK690693 has demonstrated the ability to induce both apoptosis and cell cycle arrest in various cancer cell lines, primarily through the inhibition of the PI3K/Akt pathway.[5][7] This technical guide provides a comprehensive overview of the role of GSK690693 in these fundamental cellular processes, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt.[1] In a normal signaling cascade, growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.[2] By inhibiting Akt, GSK690693 effectively blocks these downstream signaling events.

Signaling Pathway Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GSK690693 Hydrochloride: A Technical Guide to its Structural and Chemical Properties for Researchers

For Immediate Release

This document provides a comprehensive technical overview of the structural and chemical properties of GSK690693 hydrochloride, a potent, ATP-competitive pan-Akt inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Chemical and Structural Identity

GSK690693 hydrochloride is a synthetic, aminofurazan-derived small molecule.[1] Its fundamental chemical and structural characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol hydrochloride | |

| CAS Number | 937174-76-0 | [2] |

| Molecular Formula | C₂₁H₂₇N₇O₃ · HCl | [2] |

| Molecular Weight | 425.48 g/mol (free base) | [3][4] |

| Canonical SMILES | CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |

| Isomeric SMILES | CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | [2] |

| InChI | InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |

| InChIKey | KGPGFQWBCSZGEL-ZDUSSCGKSA-N | [2] |

Physicochemical Properties

GSK690693 hydrochloride is typically supplied as a white to off-white or beige solid.[2][5] Its solubility is a critical factor for in vitro and in vivo experimental design.

| Property | Value | Reference |

| Appearance | White to beige solid | [2] |

| Solubility | Soluble in DMSO (≥20 mM) and ethanol (to 60 mM). Insoluble in water. | [4] |

| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year. | [3][5] |

Mechanism of Action and Biological Activity

GSK690693 is a potent inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt/mTOR signaling pathway that regulates cell survival, proliferation, and metabolism.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Akt kinase domain.[4]

Kinase Inhibitory Profile

The inhibitory activity of GSK690693 against Akt isoforms and other related kinases is presented below.

| Target Kinase | IC₅₀ (nM) | Reference |

| Akt1 | 2 | [3] |

| Akt2 | 13 | [3] |

| Akt3 | 9 | [3] |

| PKA | 24 | [3] |

| PrkX | 5 | [3] |

| PKC isozymes | 2-21 | [3] |

| AMPK | 50 | [3] |

| DAPK3 | 81 | [3] |

Cellular Effects

Inhibition of Akt by GSK690693 leads to a cascade of downstream effects, including the reduced phosphorylation of key substrates such as GSK3β, PRAS40, and the FOXO family of transcription factors.[3][6] This ultimately results in the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[4][7]

The antiproliferative activity of GSK690693 has been demonstrated in a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference | |---|---|---| | T47D | Breast Carcinoma | 72 |[3] | | ZR-75-1 | Breast Carcinoma | 79 |[3] | | BT474 | Breast Carcinoma | 86 |[3] | | HCC1954 | Breast Carcinoma | 119 |[3] | | LNCaP | Prostate Carcinoma | 147 |[3] | | MDA-MB-453 | Breast Carcinoma | 975 |[3] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GSK690693 against purified Akt isoforms.

Methodology:

-

Express and purify His-tagged full-length Akt1, 2, or 3 from a baculovirus expression system.[3]

-

Activate the Akt enzymes by incubation with purified PDK1 and MK2 to achieve phosphorylation at Thr308 and Ser473, respectively.[3]

-

Pre-incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes to assess time-dependent inhibition.[3]

-

Initiate the kinase reaction by the addition of the appropriate substrate.

-

Measure kinase activity using a suitable method, such as radiometric assays or fluorescence-based assays.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative effect of GSK690693 on cancer cell lines.

Methodology:

-

Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over a 72-hour period.[3]

-

After overnight incubation, treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM).[3]

-

Incubate the cells for 72 hours.[3]

-

Measure cell viability using a commercially available reagent such as CellTiter-Glo®.[3]

-

Analyze the data using a suitable curve-fitting software to determine the IC₅₀ values.[3]

In Vivo Xenograft Studies

Objective: To assess the antitumor efficacy of GSK690693 in a preclinical animal model.

Methodology:

-

Implant human tumor cells (e.g., SKOV-3, LNCaP, BT474) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]

-

Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer GSK690693 intraperitoneally (i.p.) at a specified dose and schedule (e.g., 30 mg/kg/day).[3][5]

-

Formulate the compound in a suitable vehicle, such as 5% dextrose (pH 4.0).[7]

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target modulation.[7]

Visualizations

GSK690693 Signaling Pathway Inhibition

Caption: GSK690693 inhibits Akt, preventing downstream phosphorylation and promoting apoptosis.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing the in vivo antitumor activity of GSK690693.

References

- 1. Facebook [cancer.gov]

- 2. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693 Hydrochloride: A Technical Guide for Investigating Akt Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 hydrochloride is a potent and selective ATP-competitive pan-Akt kinase inhibitor.[1][2][3] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a serine/threonine kinase that plays a central role in multiple cellular processes, including cell survival, growth, proliferation, and metabolism.[4][5] Dysregulation of the Akt signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of GSK690693, its mechanism of action, and its application in investigating the Akt signaling pathway. It includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in their studies.

Mechanism of Action

GSK690693 exerts its inhibitory effect by binding to the ATP-binding pocket of Akt kinases, preventing the phosphorylation of its downstream substrates.[7] The activation of the Akt pathway is initiated by various upstream signals, such as growth factors and cytokines, which activate phosphoinositide 3-kinase (PI3K).[8][9][10] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[4][10] Once activated, Akt phosphorylates a wide range of downstream targets, including GSK3α/β, mTOR, PRAS40, and FOXO transcription factors, to regulate cellular functions.[6][11][12] GSK690693 blocks these downstream phosphorylation events, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activated Akt signaling.[6][7][11]

Data Presentation

Potency and Selectivity of GSK690693

The inhibitory activity of GSK690693 has been characterized in various in vitro assays. The following tables summarize the key quantitative data regarding its potency against Akt isoforms and other kinases, as well as its anti-proliferative activity in different cancer cell lines.

| Target | IC₅₀ (nM) |

| Akt1 | 2[1][3][13] |

| Akt2 | 13[1][3][13] |

| Akt3 | 9[1][3][13] |

Table 1: In vitro inhibitory potency of GSK690693 against Akt isoforms.

| Kinase Family | Kinase | IC₅₀ (nM) |

| AGC | PKA | 24[1][13] |

| AGC | PrkX | 5[1][13] |

| AGC | PKC isozymes | 2-21[1][13] |

| CAMK | AMPK | 50[1][13] |

| CAMK | DAPK3 | 81[1][13] |

| STE | PAK4 | 10[1][13] |

| STE | PAK5 | 52[1][13] |

| STE | PAK6 | 6[1][13] |

Table 2: Selectivity of GSK690693 against other kinases.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| COG-LL-317 | T-cell ALL | 6.5[14] |

| T47D | Breast Cancer | 72[7][13] |

| ZR-75-1 | Breast Cancer | 79[7][13] |

| BT474 | Breast Cancer | 86[7][13] |

| HCC1954 | Breast Cancer | 119[7][13] |

| LNCaP | Prostate Cancer | 147[7][13] |

| MDA-MB-453 | Breast Cancer | 975[7][13] |

Table 3: Anti-proliferative activity of GSK690693 in various cancer cell lines.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effect of GSK690693 on cell viability.[11]

-

Cell Seeding: Culture cells overnight in 96-well plates at a density of 5 x 10³ cells/well.

-

Compound Treatment: Treat the cells with GSK690693 at the desired concentrations for 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) to each well and incubate for 2 hours at 37°C.

-

Solubilization: Add a detergent to each well to solubilize the formazan crystals and incubate for 4 hours at 37°C.

-

Absorbance Measurement: Determine the absorbance at 595 nm using a microplate reader.

Western Blot Analysis for Akt Pathway Inhibition

This protocol is based on a method used to analyze the phosphorylation state of Akt and its downstream targets.[11]

-

Cell Treatment: Treat cells with either DMSO (vehicle) or a specific concentration of GSK690693 (e.g., 10 μM) for a designated time (e.g., 8 hours or overnight).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with added protease and phosphatase inhibitors) for 10 minutes at 4°C.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a protein assay reagent (e.g., Bio-Rad protein assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and its downstream targets (e.g., P-GSK3α/β, P-mTOR, P-p70S6K, P-FOXO1/3a).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating GSK690693.

Logical Relationship Diagram

Caption: Logical relationship of GSK690693's inhibitory action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK690693 Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 hydrochloride is a potent and selective, ATP-competitive pan-Akt kinase inhibitor.[1][2] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), which are crucial regulators of cell survival, proliferation, and metabolism.[1][3] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a key target for therapeutic intervention.[4][5][6] GSK690693 inhibits this pathway by blocking the kinase activity of Akt, leading to reduced phosphorylation of its downstream substrates.[1][3] This inhibition can result in decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1][3] These application notes provide detailed protocols for the use of GSK690693 hydrochloride in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

GSK690693 acts as an ATP-competitive inhibitor of Akt kinases.[1] By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of numerous downstream targets. Key downstream effects include:

-

Inhibition of GSK3β phosphorylation: This is a commonly used biomarker for Akt activity.[1][7]

-

Reduced phosphorylation of PRAS40, p70S6K, and FOXO transcription factors (FOXO1/FOXO3A). [1][3]

-

Nuclear accumulation of FOXO3A: Inhibition of Akt-mediated phosphorylation of FOXO3A leads to its translocation to the nucleus, where it can promote the expression of genes involved in apoptosis and cell cycle arrest.[1][8]

These molecular events ultimately lead to the anti-proliferative and pro-apoptotic effects observed in various cancer cell models.[1][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK690693

| Target | IC₅₀ (nM) | Assay Type |

| Akt1 | 2 | Cell-free kinase assay |

| Akt2 | 13 | Cell-free kinase assay |

| Akt3 | 9 | Cell-free kinase assay |

Data compiled from multiple sources.[1][2][7]

Table 2: Cellular Activity of GSK690693 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Cellular Effect | IC₅₀ / Effective Concentration |

| T47D | Breast Cancer | Inhibition of proliferation | 72 nM |

| ZR-75-1 | Breast Cancer | Inhibition of proliferation | 79 nM |

| BT474 | Breast Cancer | Inhibition of proliferation | 86 nM |

| BT474 | Breast Cancer | Inhibition of GSK3β phosphorylation | >100 nM |

| HCC1954 | Breast Cancer | Inhibition of proliferation | 119 nM |

| MDA-MB-453 | Breast Cancer | Inhibition of proliferation | 975 nM |

| LNCaP | Prostate Cancer | Inhibition of proliferation | 147 nM |

| LNCaP | Prostate Cancer | Induction of apoptosis | >100 nM |

| SKOV-3 | Ovarian Cancer | Inhibition of proliferation | IC₅₀ > 800 nM (less sensitive) |

| Various Hematologic Malignancies | Leukemia/Lymphoma | Inhibition of proliferation | EC₅₀ < 1 µM in 55% of cell lines |

Data compiled from multiple sources.[1][7][8][9]

Experimental Protocols

Reagent Preparation

GSK690693 Hydrochloride Stock Solution (10 mM)

-

GSK690693 hydrochloride is typically supplied as a solid.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of GSK690693 in sterile dimethyl sulfoxide (DMSO).[1][10]

-

For example, to prepare 1 ml of a 10 mM stock solution of GSK690693 hydrochloride (Molecular Weight: 489.96 g/mol ), dissolve 4.8996 mg in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Working Solutions

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced toxicity.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (typically 3 days).[11] The optimal seeding density should be determined empirically for each cell line.

-

Incubation: Allow cells to attach and resume growth by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of GSK690693 (e.g., ranging from 1 nM to 10 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plates for the desired duration, typically 72 hours.[10][11]

-